2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride
Overview
Description
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H9N3.2HCl and a molecular weight of 244.12 g/mol . It is also known by its IUPAC name, 2,4’-bipyridin-3-amine dihydrochloride . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain targets
Mode of Action
It is suggested that similar compounds may interact with their targets through a variety of mechanisms . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect certain pathways
Pharmacokinetics
The compound’s physical form as a powder and its storage temperature at room temperature suggest that it may have certain pharmacokinetic properties . More research is needed to fully understand the ADME properties of this compound.
Result of Action
Similar compounds have been found to have certain effects
Action Environment
The compound’s storage temperature at room temperature suggests that it may be stable under certain environmental conditions . More research is needed to fully understand how environmental factors influence this compound’s action.
Preparation Methods
The synthesis of 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 2,4’-bipyridine with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have similar structural features but different chemical properties and applications.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound has a similar pyridine ring structure but different functional groups and reactivity.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
2-pyridin-4-ylpyridin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHFXWZGLRNSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.